molecular formula C22H21NO4S B300640 (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione

カタログ番号 B300640
分子量: 395.5 g/mol
InChIキー: IPOFSGPOMAOLOJ-UYRXBGFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

作用機序

The mechanism of action of (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that regulates glucose and lipid metabolism. (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione acts as a PPARγ agonist, which leads to the activation of various downstream pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients. It has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

実験室実験の利点と制限

One of the major advantages of using (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established mechanism of action, which allows for precise and targeted studies. Additionally, (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to exhibit low toxicity and good bioavailability, which makes it a suitable candidate for further development. However, one of the limitations of using (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

将来の方向性

There are several future directions for the study of (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione. One potential direction is the development of novel (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione derivatives that exhibit improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential of (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione in treating other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the use of (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione in combination with other drugs or therapies may be explored to enhance its therapeutic effects.

合成法

The synthesis of (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde and thiosemicarbazide, followed by cyclization with ethyl acetoacetate. The resulting compound is then subjected to a Wittig reaction to form the final product. This method has been optimized to achieve high yields and purity.

科学的研究の応用

(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating diabetes by improving insulin sensitivity and reducing blood glucose levels.

特性

製品名

(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione

分子式

C22H21NO4S

分子量

395.5 g/mol

IUPAC名

(5Z)-5-[(3-ethoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H21NO4S/c1-3-8-17-11-16(13-19-21(24)23-22(25)28-19)12-18(26-4-2)20(17)27-14-15-9-6-5-7-10-15/h3,5-7,9-13H,1,4,8,14H2,2H3,(H,23,24,25)/b19-13-

InChIキー

IPOFSGPOMAOLOJ-UYRXBGFRSA-N

異性体SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C\3/C(=O)NC(=O)S3

SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)NC(=O)S3

正規SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)NC(=O)S3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。